molecular formula C13H19Cl2N B2796497 1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride CAS No. 1864056-19-8

1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride

Cat. No.: B2796497
CAS No.: 1864056-19-8
M. Wt: 260.2
InChI Key: POJYEDRYZXRAQM-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19Cl2N. It is a piperidine derivative that has found applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride typically involves the reaction of 4-(Chloromethyl)-2-methylbenzyl chloride with piperidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted piperidine derivatives, alcohols, amines, sulfoxides, and sulfones .

Scientific Research Applications

1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Chloromethyl)-2-methylphenyl]piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in targeted biological studies .

Properties

IUPAC Name

1-[4-(chloromethyl)-2-methylphenyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c1-11-9-12(10-14)5-6-13(11)15-7-3-2-4-8-15;/h5-6,9H,2-4,7-8,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJYEDRYZXRAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCl)N2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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